1-[(Aminooxy)acetyl]-piperidine monohydrochloride
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Overview
Description
1-[(Aminooxy)acetyl]-piperidine monohydrochloride is a chemical compound with the molecular formula C7H15ClN2O2. It is often used in research and development settings due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Aminooxy)acetyl]-piperidine monohydrochloride typically involves the reaction of piperidine with aminooxyacetic acid under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to yield the monohydrochloride salt. The process involves careful control of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[(Aminooxy)acetyl]-piperidine monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted piperidines, oxo derivatives, and amino derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[(Aminooxy)acetyl]-piperidine monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 1-[(Aminooxy)acetyl]-piperidine monohydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 1-[(Aminooxy)acetyl]-morpholine monohydrochloride
- 1-[(Aminooxy)acetyl]-pyrrolidine monohydrochloride
- 1-[(Aminooxy)acetyl]-azepane monohydrochloride
Uniqueness
1-[(Aminooxy)acetyl]-piperidine monohydrochloride is unique due to its specific piperidine ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .
Properties
Molecular Formula |
C7H15ClN2O2 |
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Molecular Weight |
194.66 g/mol |
IUPAC Name |
2-aminooxy-1-piperidin-1-ylethanone;hydrochloride |
InChI |
InChI=1S/C7H14N2O2.ClH/c8-11-6-7(10)9-4-2-1-3-5-9;/h1-6,8H2;1H |
InChI Key |
HSVQZYDRIRUUHN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)CON.Cl |
Origin of Product |
United States |
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